molecular formula C27H21N5O B15141663 PI3K|A-IN-11

PI3K|A-IN-11

Cat. No.: B15141663
M. Wt: 431.5 g/mol
InChI Key: KWOOYTIEVXKZNB-UHFFFAOYSA-N
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Description

PI3K|A-IN-11 is a small molecule inhibitor specifically targeting the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Phosphoinositide 3-kinases are lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of the PI3Kα signaling pathway is commonly associated with tumorigenesis and drug resistance in cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

PI3K|A-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

PI3K|A-IN-11 exerts its effects by specifically inhibiting the catalytic activity of the PI3Kα isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the downstream activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H21N5O

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-methyl-5-[(6-quinolin-3-ylquinazolin-4-yl)amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H21N5O/c1-3-26(33)32-25-14-21(10-8-17(25)2)31-27-22-13-18(9-11-24(22)29-16-30-27)20-12-19-6-4-5-7-23(19)28-15-20/h3-16H,1H2,2H3,(H,32,33)(H,29,30,31)

InChI Key

KWOOYTIEVXKZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Origin of Product

United States

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